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molecular formula C21H15ClF3N5O3 B8769551 V600Ebraf-IN-1

V600Ebraf-IN-1

Cat. No. B8769551
M. Wt: 477.8 g/mol
InChI Key: MNCDHOPLKWNXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625922B2

Procedure details

Method H2 was used with 7-(4-aminophenoxy)-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (20 mg, 0.08 mmol) and 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene (17 mg, 0.08 mmol) to afford the title compound as a solid (32 mg, 84%). 1H-NMR (δ, ppm, DMSO-d6): 3.30 (s, 3H, CH3), 6.40 (d, 1H, HPy,5, J=5.55 Hz), 7.13 (d, 2H, Harom,Ph,3+5, J=8.05 Hz), 7.54 (d, 2H, Harom,Ph,2+6), 7.61-7.65 (m, 2H, Harom′), 7.84 (d, 1H, HPy,6), 8.11 (s, 1H, Harom′), 8.97 (s, 1H, NHurea1), 9.20 (s, 1H, NHurea,3), 11.48 (s, 1H, NHPy3).
Name
7-(4-aminophenoxy)-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
17 mg
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:19]=[CH:18][C:5]([O:6][C:7]2[CH:12]=[CH:11][N:10]=[C:9]3[N:13]([CH3:17])[C:14](=[O:16])[NH:15][C:8]=23)=[CH:4][CH:3]=1.[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([N:27]=[C:28]=[O:29])=[CH:23][C:22]=1[C:30]([F:33])([F:32])[F:31]>>[CH3:17][N:13]1[C:9]2=[N:10][CH:11]=[CH:12][C:7]([O:6][C:5]3[CH:18]=[CH:19][C:2]([NH:1][C:28]([NH:27][C:24]4[CH:25]=[CH:26][C:21]([Cl:20])=[C:22]([C:30]([F:32])([F:31])[F:33])[CH:23]=4)=[O:29])=[CH:3][CH:4]=3)=[C:8]2[NH:15][C:14]1=[O:16]

Inputs

Step One
Name
7-(4-aminophenoxy)-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one
Quantity
20 mg
Type
reactant
Smiles
NC1=CC=C(OC2=C3C(=NC=C2)N(C(N3)=O)C)C=C1
Step Two
Name
Quantity
17 mg
Type
reactant
Smiles
ClC1=C(C=C(C=C1)N=C=O)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(NC=2C1=NC=CC2OC2=CC=C(C=C2)NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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